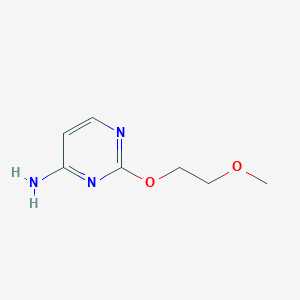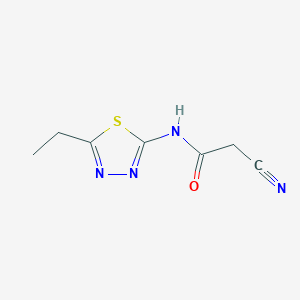
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that incorporates a thiadiazole moiety. This compound is known for its versatile chemical properties and has been utilized as a precursor for the synthesis of various heterocycles. It possesses both electrophilic and nucleophilic characteristics, making it a valuable compound in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and acetamide groups.
Cyclization Reactions: It can undergo cyclization to form various heterocyclic compounds such as pyrrole, pyridine, coumarin, thiazole, and others.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, ethyl cyanoacetate, and piperidine. The reactions are often carried out in refluxing ethanol with a catalytic amount of piperidine .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrrole, pyridine, coumarin, thiazole, pyrido[2’,3’:3,4]pyrazolo[5,1-c]triazine, and others .
Scientific Research Applications
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its insecticidal properties against pests like the cotton leafworm.
Mechanism of Action
The mechanism of action of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its ability to act as both an electrophile and a nucleophile. This dual functionality allows it to participate in various chemical reactions, leading to the formation of diverse heterocyclic compounds. The thiadiazole moiety in the compound acts as a hydrogen-binding domain and a two-electron donor system, which facilitates its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its versatile chemical properties and its ability to act as a precursor for the synthesis of a wide range of heterocyclic compounds. Its dual electrophilic and nucleophilic nature makes it a valuable compound in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C7H8N4OS |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N4OS/c1-2-6-10-11-7(13-6)9-5(12)3-4-8/h2-3H2,1H3,(H,9,11,12) |
InChI Key |
XKRLYLOHOMFFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


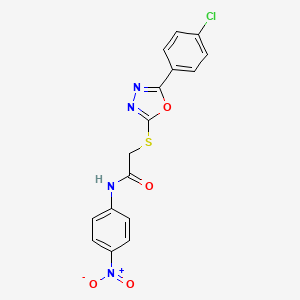
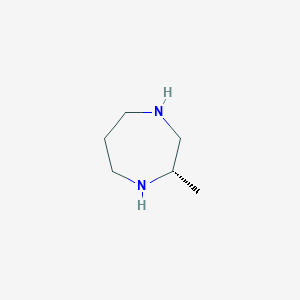
![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
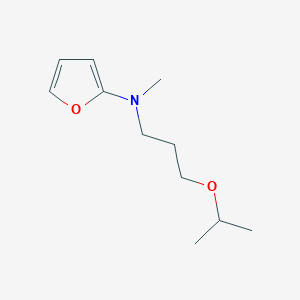
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)






